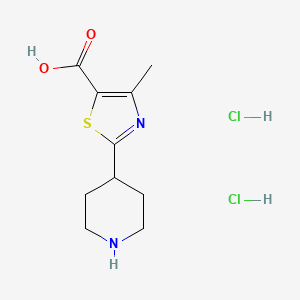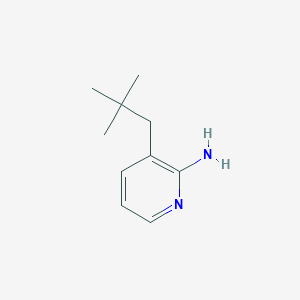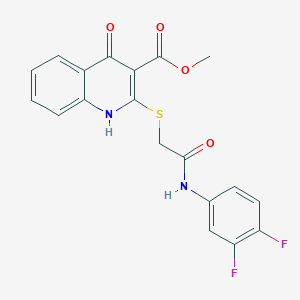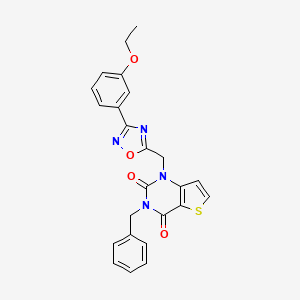
2-(azepan-1-ylcarbonyl)-N-(2,5-difluorophenyl)-3,5,6-trimethyl-1-benzofuran-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-ylcarbonyl)-N-(2,5-difluorophenyl)-3,5,6-trimethyl-1-benzofuran-7-sulfonamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Zhang et al. (2019) discusses the synthesis of benzo[b]azepin-3-ones, highlighting a phosphine-catalyzed intermolecular cyclization methodology. This process is significant for constructing complex chemical structures related to sulfonamides, demonstrating the compound's utility in chemical synthesis (Zhang, Cai, Hong, & Kwon, 2019).
- Padwa et al. (2003) describe various methods for synthesizing 2-amidofurans, which are structurally related to sulfonamides. These methods provide valuable insights into chemical reactions and synthetic pathways involving similar compounds (Padwa, Crawford, Rashatasakhon, & Rose, 2003).
Catalytic Applications
- The research by Chen et al. (2016) highlights the use of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes in rhodium-catalyzed reactions. This study showcases the potential of sulfonamide compounds in catalytic processes, producing organic structural units like benzo[c]azepine/oxepines (Chen, Liu, Tang, & Shi, 2016).
Biological Applications and Inhibition Studies
- Kucukoglu et al. (2016) explored the cytotoxic and carbonic anhydrase inhibitory activities of pyrazoline benzene sulfonamides, providing an insight into the biological applications and inhibition properties of similar sulfonamide compounds (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Electroluminescent and Electrochemical Applications
- Bezvikonnyi et al. (2020) investigated diphenylsulfone derivatives for electroluminescent devices. This study implies the potential application of sulfonamide compounds in developing materials for electronic devices (Bezvikonnyi, Gudeika, Volyniuk, Rutkis, & Gražulevičius, 2020).
- Pohlmann et al. (2015) discussed azepanium-based ionic liquids in supercapacitors, indicating the use of related sulfonamide compounds in high-voltage electrolytes for energy storage applications (Pohlmann, Olyschläger, Goodrich, Vicente, Jacquemin, & Balducci, 2015).
Propriétés
IUPAC Name |
3-benzyl-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-2-31-18-10-6-9-17(13-18)22-25-20(32-26-22)15-27-19-11-12-33-21(19)23(29)28(24(27)30)14-16-7-4-3-5-8-16/h3-13H,2,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFREZPQMOSIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
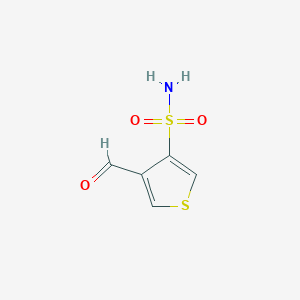


![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)

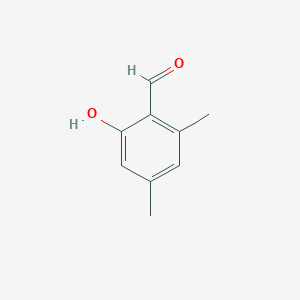
![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)
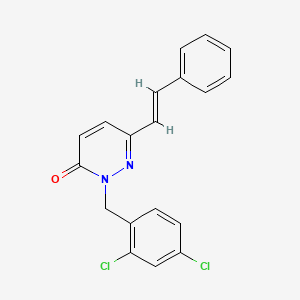
![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)
